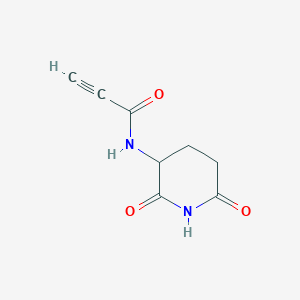
N-(2,6-Dioxopiperidin-3-yl)propiolamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)propiolamide typically involves the reaction of propiolic acid with a piperidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to improve efficiency and yield .
化学反应分析
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)propiolamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
N-(2,6-Dioxopiperidin-3-yl)propiolamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)propiolamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and proteins, affecting their activity and function . The pathways involved often include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
C5 Lenalidomide-alkyne-piperidine hydrochloride: This compound is used in targeted protein degradation and has a similar piperidine core.
Substituted N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide: This compound is used as a modulator of cereblon activity.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)propiolamide is unique due to its propiolamide functional group, which allows for versatile chemical modifications and applications in various fields .
属性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
N-(2,6-dioxopiperidin-3-yl)prop-2-ynamide |
InChI |
InChI=1S/C8H8N2O3/c1-2-6(11)9-5-3-4-7(12)10-8(5)13/h1,5H,3-4H2,(H,9,11)(H,10,12,13) |
InChI 键 |
ZTSBLCVDDLPZHX-UHFFFAOYSA-N |
规范 SMILES |
C#CC(=O)NC1CCC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(1-Benzofuran-2-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280528.png)
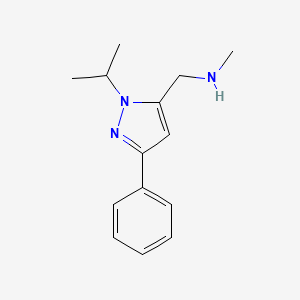
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
![2-(2-(4-(4-Chlorobenzoyl)piperidin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15280547.png)
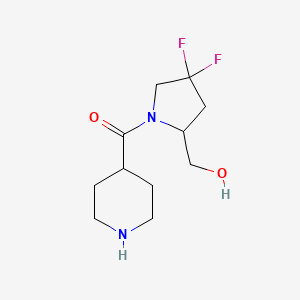
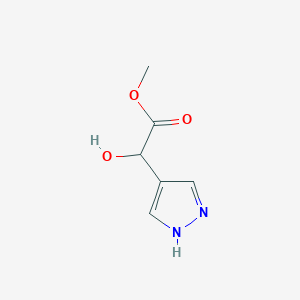
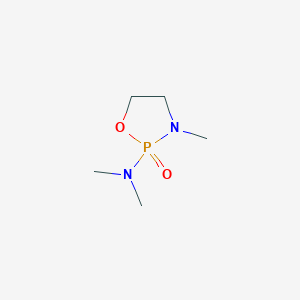
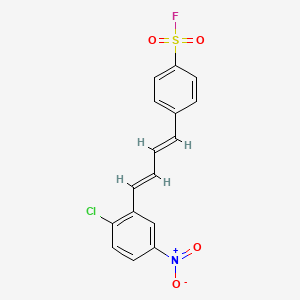
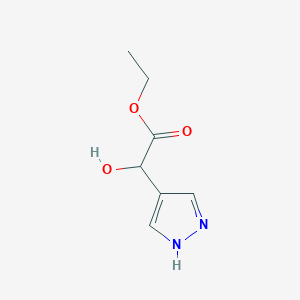
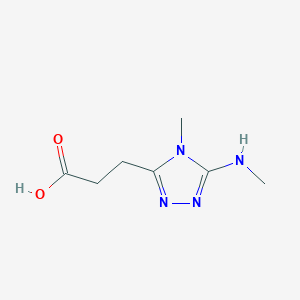
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
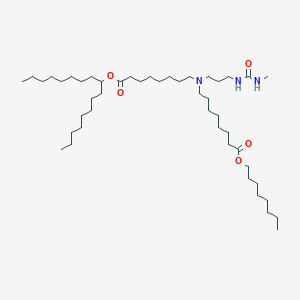
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
